molecular formula C16H17NO B2457836 N-(2,3-dimethylphenyl)-3-methylbenzamide CAS No. 292870-37-2

N-(2,3-dimethylphenyl)-3-methylbenzamide

Cat. No.: B2457836
CAS No.: 292870-37-2
M. Wt: 239.318
InChI Key: MTCYJXIELVPXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amide group are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: A related compound with similar structural features but different functional groups.

    N-(2,3-dimethylphenyl)-β-alanine: Another compound with a 2,3-dimethylphenyl group but different core structure.

Uniqueness

N-(2,3-dimethylphenyl)-3-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-6-4-8-14(10-11)16(18)17-15-9-5-7-12(2)13(15)3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCYJXIELVPXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.